molecular formula C18H27BN2O3 B1302247 (4-Methylpiperazin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone CAS No. 883738-38-3

(4-Methylpiperazin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

Cat. No.: B1302247
CAS No.: 883738-38-3
M. Wt: 330.2 g/mol
InChI Key: ZYDMNNQZEUSDGG-UHFFFAOYSA-N
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Description

(4-Methylpiperazin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is a useful research compound. Its molecular formula is C18H27BN2O3 and its molecular weight is 330.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

(4-Methylpiperazin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . The interaction between this compound and CDKs involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes . Additionally, this compound can alter the expression of genes involved in cell proliferation and survival, leading to reduced tumor growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, the compound binds to the ATP-binding site of CDKs, inhibiting their kinase activity . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. This compound exhibits stability under various conditions, with minimal degradation over time . Long-term studies have shown that it maintains its biochemical activity and continues to exert effects on cellular function, such as inducing apoptosis and inhibiting cell proliferation. The specific temporal dynamics of these effects can vary depending on the experimental conditions and cell types used.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of various metabolites. These metabolic processes can influence the compound’s pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in target tissues. Additionally, binding proteins, such as albumin, can influence the compound’s distribution and bioavailability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through various targeting signals and post-translational modifications . For instance, the presence of a nuclear localization signal (NLS) can direct the compound to the nucleus, where it can interact with transcription factors and modulate gene expression. Similarly, mitochondrial targeting sequences can facilitate its accumulation in mitochondria, where it can disrupt mitochondrial function and induce apoptosis.

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BN2O3/c1-17(2)18(3,4)24-19(23-17)15-8-6-7-14(13-15)16(22)21-11-9-20(5)10-12-21/h6-8,13H,9-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDMNNQZEUSDGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374995
Record name (4-Methylpiperazin-1-yl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883738-38-3
Record name (4-Methylpiperazin-1-yl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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